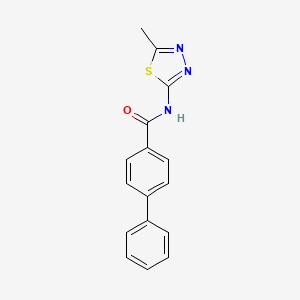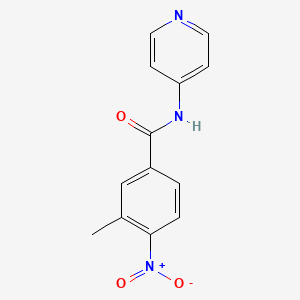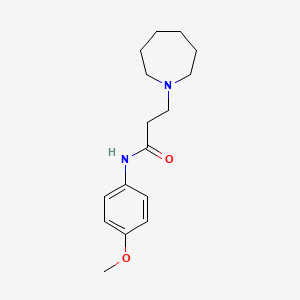
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide, also known as MTCB, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MTCB is a synthetic molecule that belongs to the family of thiadiazole derivatives. It has been found to exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.
作用机制
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide is not fully understood. However, it has been suggested that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide may act as a positive allosteric modulator of GABA(A) receptors. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By modulating GABA(A) receptor activity, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide may enhance the inhibitory effects of GABA and thereby reduce neuronal excitability.
Biochemical and Physiological Effects
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide enhances the activity of GABA(A) receptors in a concentration-dependent manner. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has also been shown to have anticonvulsant properties in animal models of epilepsy. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been found to exhibit anti-inflammatory and antitumor properties in vitro and in vivo.
实验室实验的优点和局限性
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using standard organic chemistry techniques. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide is also relatively stable and can be stored for long periods without significant degradation. However, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous-based assays. Moreover, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
未来方向
There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide. One direction is to investigate the potential use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to study the pharmacokinetic properties of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide in vivo to better understand its potential applications in drug development. Furthermore, the development of more potent and selective GABA(A) receptor modulators based on the structure of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide is an area of active research. Finally, the potential use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide as a probe in the study of GABA(A) receptor subtypes is an area that warrants further investigation.
Conclusion
In conclusion, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide exhibits anticonvulsant, anti-inflammatory, and antitumor properties and has been investigated for its potential use as a probe in the study of GABA(A) receptor subtypes. The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide is not fully understood, but it may act as a positive allosteric modulator of GABA(A) receptors. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide, including investigating its potential use as a therapeutic agent for neurological disorders and studying its pharmacokinetic properties in vivo.
合成方法
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide can be synthesized using various methods, including the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-amino-1,3,4-thiadiazole-2-thiol. Another method involves the reaction of 4-biphenylcarboxylic acid with phosphorus oxychloride, followed by the reaction of the resulting acid chloride with 5-methyl-1,3,4-thiadiazole-2-thiol. The yield of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide using these methods ranges from 50% to 70%.
科学研究应用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anticonvulsant, anti-inflammatory, and antitumor properties. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has also been investigated for its potential use as a probe in the study of GABA(A) receptor subtypes. Moreover, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been shown to have potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
属性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-18-19-16(21-11)17-15(20)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPHYEUUOKGZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691181.png)
![2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5691186.png)

![1-cyclopentyl-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5691193.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5691201.png)
![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)

![3-[2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5691219.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)
![9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691230.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691240.png)